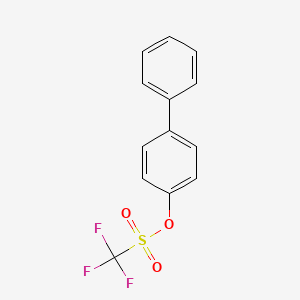

4-Phenylphenyl triflate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O3S/c14-13(15,16)20(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYGCJTUUXOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454432 | |

| Record name | Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-4-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-78-9 | |

| Record name | Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-4-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Biphenylyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Phenylphenyl triflate from 4-phenylphenol

An In-depth Technical Guide to the Synthesis of 4-Phenylphenyl Triflate from 4-Phenylphenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-phenylphenol, a critical transformation in modern organic synthesis. Aryl triflates, such as the target compound, are invaluable precursors in a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures prevalent in pharmaceuticals and advanced materials. This document delves into the mechanistic underpinnings of the triflation reaction, offers a detailed and field-proven experimental protocol, outlines crucial safety considerations for handling the reagents, and discusses methods for the purification and characterization of the final product. Designed for researchers, scientists, and drug development professionals, this guide aims to bridge theoretical knowledge with practical application, ensuring a robust and reproducible synthetic methodology.

Introduction: The Strategic Importance of Aryl Triflates

Aryl triflates have emerged as highly versatile and reactive intermediates in organic chemistry, largely due to the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group. The triflate anion (CF₃SO₃⁻) is remarkably stable, a consequence of the strong electron-withdrawing nature of the trifluoromethyl group which delocalizes the negative charge through resonance and inductive effects.[1] This inherent stability makes aryl triflates superior substrates in numerous palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, when compared to their corresponding aryl halide counterparts.[2][3]

This compound, specifically, serves as a key building block for the synthesis of complex biaryl and polyaryl structures. Its precursor, 4-phenylphenol (also known as 4-hydroxybiphenyl), is a readily available commercial starting material.[4] The conversion of the phenolic hydroxyl group into a triflate moiety transforms a poorly reactive position into a highly active site for carbon-carbon and carbon-heteroatom bond formation.

This guide focuses on the most common and efficient method for this transformation: the reaction of 4-phenylphenol with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of a suitable base.

Mechanistic Insights: The Triflation of Phenols

The synthesis of an aryl triflate from a phenol is a classic example of nucleophilic attack on a highly electrophilic sulfur atom. Triflic anhydride is a powerful electrophile and is instrumental in activating the hydroxyl group of the phenol.[5] The reaction proceeds through a well-established mechanism, which is outlined below.

Step-by-Step Mechanism

-

Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a base (commonly pyridine or another amine base) to form a more nucleophilic phenoxide ion. This step is crucial as the phenoxide is a significantly stronger nucleophile than the neutral phenol.

-

Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking one of the electrophilic sulfur atoms of the triflic anhydride molecule. This results in the formation of a transient intermediate.

-

Leaving Group Departure: The trifluoromethanesulfonate group is an excellent leaving group. The intermediate collapses, cleaving the S-O bond and displacing a triflate anion. This step forms the desired this compound product.

-

Protonation of the Base: The displaced triflate anion can then protonate the conjugate acid of the base used in the first step, regenerating the base in some cases or forming a salt.

The overall transformation is generally rapid and high-yielding when performed under appropriate conditions.

Visualizing the Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Approach

The following protocol is a robust and reproducible method for the synthesis of this compound. It is essential to adhere to all safety precautions outlined in the subsequent section.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 4-Phenylphenol | 170.21 | 5.00 g | 29.38 | 1.0 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| Pyridine | 79.10 | 2.56 mL | 32.32 | 1.1 |

| Triflic Anhydride (Tf₂O) | 282.14 | 5.42 mL | 32.32 | 1.1 |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 4-phenylphenol (5.00 g, 29.38 mmol) and dichloromethane (100 mL).[6]

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes to ensure an inert atmosphere. This is critical as triflic anhydride is moisture-sensitive.[7]

-

Addition of Base: Stir the solution at room temperature until the 4-phenylphenol has completely dissolved. Cool the flask to 0 °C using an ice-water bath. Add pyridine (2.56 mL, 32.32 mmol) dropwise via syringe.

-

Addition of Triflic Anhydride: Add triflic anhydride (5.42 mL, 32.32 mmol) to the dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[6] A white precipitate of pyridinium triflate may form.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-phenylphenol spot.

-

Workup: Upon completion, quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (1 x 50 mL), and brine (1 x 50 mL).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often a solid or a thick oil.[8] It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[6]

Visualizing the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling: A Critical Assessment

Triflic anhydride is a highly reactive and corrosive substance that must be handled with extreme care.[5][9] It reacts violently with water and is harmful upon inhalation, ingestion, or skin contact.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., elbow-length PVC gloves).[9][12]

-

Ventilation: All manipulations involving triflic anhydride must be performed in a well-ventilated chemical fume hood.[10][11]

-

Handling: Use syringes or cannulas for transferring triflic anhydride to avoid exposure to the atmosphere. Always add the anhydride to the reaction mixture, never the other way around.[9][12]

-

Quenching: Quench any residual triflic anhydride in glassware carefully with a suitable alcohol (e.g., isopropanol) before cleaning with water.

-

Spills: In case of a spill, absorb the material with an inert absorbent like vermiculite or sand and dispose of it as hazardous waste.[10][12]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] For inhalation, move to fresh air immediately.[10]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl system. The chemical shifts will differ from the starting 4-phenylphenol due to the electronic effect of the triflate group.

-

¹³C NMR: The carbon NMR will display the expected number of signals for the unique carbon atoms in the molecule.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, typically around -73 ppm, which is characteristic of the triflate group.[5]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (302.27 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the broad O-H stretch from the starting phenol and the appearance of strong S=O and C-F stretching bands characteristic of the triflate group.

Conclusion

The synthesis of this compound from 4-phenylphenol via reaction with triflic anhydride is a highly efficient and reliable method for accessing a valuable synthetic intermediate. By understanding the underlying reaction mechanism, adhering to a carefully designed experimental protocol, and prioritizing safety, researchers can consistently obtain high yields of this important compound. The versatility of this compound in cross-coupling chemistry underscores its significance in the development of novel pharmaceuticals and functional materials.

References

- Ataman Kimya. (n.d.). TRIFLIC ANHYDRIDE.

- Santa Cruz Biotechnology. (n.d.). Trifluoroacetic anhydride Safety Data Sheet.

- Wikipedia. (2023). Trifluoromethanesulfonic anhydride.

- Apollo Scientific. (n.d.). Trifluoromethanesulfonic anhydride Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Trifluoroacetic anhydride.

-

Bengtson, A., Hallberg, A., & Larhed, M. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(8), 1231–1233. Retrieved from [Link]

- Loba Chemie. (2019). TRIFLUOROMETHANESULPHO... Safety Data Sheet.

- Fisher Scientific. (2010). Triflic anhydride Safety Data Sheet.

-

Sharpe, S. B. A., et al. (2020). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Retrieved from [Link]

-

Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. Retrieved from [Link]

- Bengtson, A., Hallberg, A., & Larhed, M. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. American Chemical Society.

-

Organic Syntheses. (n.d.). PREPARATION OF n-BUTYL 4-CHLOROPHENYL SULFIDE. Retrieved from [Link]

-

ResearchGate. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Retrieved from [Link]

-

Kumar, V., Thakur, A., & Mahajan, D. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2007). Trifluoromethanesulfonic (triflic) Anhydride. Retrieved from [Link]

-

PubMed. (2000). Synthesis of 4-phenyltetralone derivatives and reaction mechanism. Archives of Pharmacal Research, 23(4), 329-331. Retrieved from [Link]

-

ResearchGate. (2006). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]

-

Wikipedia. (2023). 4-Phenylphenol. Retrieved from [Link]

-

ResearchGate. (2018). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetylphenyl Trifluoromethanesulfonate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Phenylphenol - Wikipedia [en.wikipedia.org]

- 5. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 6. orgsyn.org [orgsyn.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. This compound | 17763-78-9 [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Introduction: The Strategic Advantage of the Triflate Moiety

An In-Depth Technical Guide to 4-Phenylphenyl Triflate for Advanced Organic Synthesis

In the landscape of modern organic synthesis, particularly in the construction of complex biaryl systems integral to pharmaceuticals and material science, the choice of coupling partners is paramount. While aryl halides have long been the workhorses of palladium-catalyzed cross-coupling, aryl trifluoromethanesulfonates (triflates) have emerged as exceptionally potent and versatile alternatives. This compound, also known as [1,1'-biphenyl]-4-yl trifluoromethanesulfonate, exemplifies the strategic advantages of this class of reagents. Its high reactivity, stemming from the superlative leaving group ability of the triflate anion (CF₃SO₃⁻), allows for milder reaction conditions and broader substrate scope compared to less reactive aryl chlorides or even bromides.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in cornerstone C-C bond-forming reactions, supported by detailed protocols and mechanistic insights.

Core Properties and Specifications

This compound is a stable, solid compound that serves as a key building block in synthetic chemistry. Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17763-78-9 | [1] |

| Molecular Formula | C₁₃H₉F₃O₃S | [1] |

| Molecular Weight | 302.27 g/mol | [2] |

| Synonyms | [1,1'-biphenyl]-4-yl trifluoromethanesulfonate, 4-Biphenylyl triflate, Trifluoromethanesulfonic acid 4-biphenylyl ester | [3] |

| Appearance | White to slightly pale yellow crystal powder | [2][3] |

| Purity | Typically ≥95-98% | [2][3] |

| Storage | Sealed in a dry environment at room temperature | [2] |

Synthesis of this compound: A Standard Protocol

The preparation of aryl triflates is a straightforward and high-yielding transformation from the corresponding phenol.[4] The reaction involves the electrophilic attack of the sulfur atom of a triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O), on the phenolic oxygen, facilitated by a non-nucleophilic base to quench the generated triflic acid.

Reaction Scheme

Caption: Synthesis of this compound from 4-Hydroxybiphenyl.

Detailed Experimental Protocol

Materials:

-

4-Hydroxybiphenyl ([1,1'-biphenyl]-4-ol) (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

-

Anhydrous pyridine (1.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-hydroxybiphenyl (1.0 equiv).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane.

-

Base Addition: Add anhydrous pyridine (1.2 equiv) to the solution and cool the flask to 0 °C using an ice-water bath.

-

Triflation: Add triflic anhydride (1.1 equiv) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C. A precipitate of pyridinium triflate may form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with additional dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound as a white solid.

Core Application: Palladium-Catalyzed Cross-Coupling

This compound is an outstanding electrophile for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of substituted terphenyls and other complex biaryl structures.[4][5] The high reactivity of the C-OTf bond enables coupling under conditions that might not be feasible for the analogous aryl chlorides.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The triflate group's excellent leaving ability facilitates the initial, often rate-limiting, oxidative addition step.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for coupling this compound with an arylboronic acid.[6][7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF), often with a small amount of water

Procedure:

-

Inert Atmosphere: To a Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) followed by the degassed solvent (e.g., 1,4-dioxane).

-

Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS until the starting triflate is consumed (typically 4-24 hours).[6][7]

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the mixture with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography to afford the desired biaryl product.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]

Conclusion

This compound stands as a premier electrophilic partner for advanced synthetic applications, particularly in palladium-catalyzed cross-coupling. Its synthesis from readily available 4-hydroxybiphenyl is efficient, and its enhanced reactivity as a triflate offers significant advantages over traditional aryl halides. By enabling C-C bond formation under often milder conditions, it provides a powerful tool for medicinal chemists and materials scientists in the assembly of complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full synthetic potential.

References

- Sigma-Aldrich. (n.d.). This compound | 17763-78-9.

- Sigma-Aldrich. (n.d.). This compound | 17763-78-9.

- AK Scientific, Inc. (n.d.). 139102-34-4 Methyl 4-bromo-2-methoxybenzoate.

- Santa Cruz Biotechnology. (n.d.). Methyl 4-bromo-2-methoxybenzoate | CAS 139102-34-4.

- ChemUniverse. (n.d.). This compound [P53360].

- ChemicalBook. (n.d.). METHYL 4-BROMO-2-METHOXYBENZOATE 98 CAS#: 139102-34-4.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 4-Bromo-2-methoxybenzoate 139102-34-4.

- Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-methoxybenzoate 98 139102-34-4.

- Benchchem. (n.d.). A Technical Guide to the Mechanism of Phenyl Triflate in Organic Synthesis.

- Sigma-Aldrich. (n.d.). This compound | 17763-78-9.

- Thermo Fisher Scientific. (2009). Safety Data Sheet.

- National Institutes of Health. (n.d.). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates.

- Chem-Impex. (n.d.). 4-Nitrophenyl trifluoromethanesulfonate.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Biphenylyl Trifluoromethanesulfonate 17763-78-9.

- PubMed Central. (n.d.). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Phenyl Triflate.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound | 17763-78-9 [sigmaaldrich.com]

- 3. 4-Biphenylyl Trifluoromethanesulfonate | 17763-78-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Strategic Importance of 4-Phenylphenyl Triflate in Modern Synthesis

An In-depth Technical Guide to the Formation of 4-Phenylphenyl Triflate

In the landscape of synthetic organic chemistry, the strategic activation of otherwise inert functional groups is paramount for the construction of complex molecular architectures. Aryl triflates, and specifically this compound ([1,1'-biphenyl]-4-yl trifluoromethanesulfonate), have emerged as exceptionally versatile intermediates, primarily due to the trifluoromethanesulfonate (triflate) group being one of the most effective leaving groups known.[1] This property stems from the profound stabilization of the resulting triflate anion through both inductive effects of the trifluoromethyl group and extensive resonance delocalization.[1]

This compound serves as a robust and highly reactive analog to aryl halides in a myriad of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. Its utility is particularly pronounced in drug development and materials science, where the biphenyl scaffold is a common structural motif. This guide provides an in-depth examination of the core mechanism for the formation of this compound, explains the causality behind experimental choices, and presents a validated, step-by-step protocol for its synthesis.

Part 1: The Core Reaction Mechanism

The synthesis of this compound from its corresponding phenol, 4-phenylphenol, is a classic example of O-sulfonylation. The reaction proceeds via a nucleophilic attack on the highly electrophilic trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O).[2][3] The process requires a base to facilitate the deprotonation of the phenolic hydroxyl group, significantly enhancing its nucleophilicity.

Pillar 1: Activation of the Nucleophile (Phenol Deprotonation)

The phenolic proton of 4-phenylphenol is weakly acidic. While the phenoxide is a better nucleophile than the neutral phenol, the equilibrium lies far to the left in the absence of a base. A suitable, non-nucleophilic base, typically a tertiary amine like pyridine or triethylamine (TEA), is introduced to stoichiometrically deprotonate the phenol.[1][2]

-

Causality: Pyridine acts as a proton sponge, irreversibly forming a pyridinium salt and generating the 4-phenylphenoxide anion. This anion is a significantly more potent nucleophile, primed to attack the electrophilic sulfur center of triflic anhydride. The choice of a sterically hindered or electronically deactivated base like pyridine or 2,6-lutidine is crucial to prevent its competition with the phenoxide as a nucleophile, which could otherwise lead to the formation of N-triflylpyridinium salts as a side reaction.[4]

Pillar 2: The Electrophilic Partner (Triflic Anhydride)

Triflic anhydride (Tf₂O) is an exceptionally powerful electrophile.[3]

-

Causality: The sulfur atom in Tf₂O is bonded to two highly electron-withdrawing triflate groups. Each triflate group contains a trifluoromethyl (CF₃) moiety, which exerts a strong negative inductive effect (-I), and a sulfonyl (SO₂) group. This extreme electron deficiency renders the sulfur atoms highly susceptible to nucleophilic attack.

Pillar 3: The Nucleophilic Substitution

The core bond-forming event is the nucleophilic attack of the 4-phenylphenoxide anion on one of the sulfur atoms of triflic anhydride. This is generally accepted to proceed through a concerted or near-concerted addition-elimination pathway.

-

Nucleophilic Attack: The oxygen atom of the phenoxide attacks the electrophilic sulfur atom of Tf₂O.

-

Leaving Group Departure: The bond between the sulfur and the bridging oxygen atom cleaves, expelling a triflate anion (CF₃SO₃⁻). This anion is an exceptionally stable leaving group due to the charge delocalization across the three oxygen atoms and the powerful inductive effect of the CF₃ group, making this step thermodynamically favorable.[1][5]

The overall reaction results in the formation of this compound and a pyridinium triflate salt.

Visualizing the Mechanism

Sources

spectroscopic data for 4-Phenylphenyl triflate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Phenylphenyl Triflate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 17763-78-9), a key intermediate in modern synthetic chemistry.[1] As a versatile aryl triflate, it serves as a robust coupling partner in numerous transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. The triflate moiety is an excellent leaving group, rendering the molecule significantly more reactive than the corresponding aryl halides.

Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount. This document outlines the principles and expected outcomes for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to form a self-validating system for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound, systematically named [1,1'-biphenyl]-4-yl trifluoromethanesulfonate, consists of a biphenyl core where one phenyl ring is substituted with a trifluoromethanesulfonate (triflate) group at the 4-position. This structure presents distinct regions for spectroscopic analysis: the two electronically coupled aromatic rings and the highly fluorinated sulfonate ester group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by signals in the aromatic region (typically 7.0-8.0 ppm). The biphenyl system gives rise to a complex but predictable set of signals. The protons on the phenyl ring (unsubstituted) will appear as a distinct multiplet, while the protons on the triflate-substituted ring will appear as two distinct doublets due to the para-substitution pattern.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | d | 2H | Protons ortho to the phenyl group |

| ~ 7.50 | t | 2H | Protons meta to the phenyl group |

| ~ 7.42 | t | 1H | Proton para to the phenyl group |

| ~ 7.35 | d | 2H | Protons ortho to the triflate group |

| ~ 7.25 | d | 2H | Protons meta to the triflate group |

| Note: Predicted values based on typical shifts for biphenyl and aryl triflate systems. Actual shifts may vary based on solvent and concentration.[2][3][4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The presence of the electron-withdrawing triflate group significantly influences the chemical shifts of the attached aromatic ring.

| Chemical Shift (δ, ppm) | Assignment | Key Feature |

| ~ 149.5 | C-OTf | Deshielded by oxygen |

| ~ 140-145 | Quaternary carbons of the biphenyl linkage | |

| ~ 129.5 | Aromatic CH | |

| ~ 128.8 | Aromatic CH | |

| ~ 127.5 | Aromatic CH | |

| ~ 122.0 | Aromatic CH | |

| ~ 118.7 | CF₃ | Quartet (q), ¹JCF ≈ 320 Hz |

| Note: Predicted values based on analogous structures.[5][6][7] |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial and straightforward technique for confirming the integrity of the triflate group. A single sharp signal is expected.

| Chemical Shift (δ, ppm) | Assignment |

| ~ -73 to -75 | -OSO₂CF₃ |

| Note: Referenced to an external standard, typically CFCl₃.[2][8] |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[9]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard fluorine pulse program. This is usually a quick experiment requiring a small number of scans.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The triflate group has several strong, characteristic absorption bands that make it easily identifiable.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1420 | Strong | Asymmetric S=O stretch |

| ~ 1250 | Strong | Symmetric S=O stretch |

| ~ 1210 | Very Strong | C-F stretch |

| ~ 1140 | Strong | S-O-C stretch |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~ 1600, 1480 | Medium | Aromatic C=C stretch |

| Note: These are characteristic ranges for aryl triflates.[2][10] |

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. For this compound (C₁₃H₉F₃O₃S), the exact mass is 302.0224 Da.

| m/z (Daltons) | Proposed Fragment | Formula |

| 302 | [M]⁺ | [C₁₃H₉F₃O₃S]⁺ |

| 169 | [M - SO₂CF₃]⁺ | [C₁₂H₉O]⁺ |

| 154 | [Biphenyl]⁺ | [C₁₂H₁₀]⁺ |

| 133 | [CF₃SO₂]⁺ | [CF₃O₂S]⁺ |

| 69 | [CF₃]⁺ | [CF₃]⁺ |

| Note: Fragmentation depends on the ionization method used (e.g., EI, ESI).[11][12] |

Plausible Fragmentation Pathway (Electron Ionization)

Sources

- 1. This compound | 17763-78-9 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. 4-Phenylphenol(92-69-3) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Phenyltoluene(644-08-6) 1H NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. rsc.org [rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Phenylphenyl Triflate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Phenylphenyl triflate (also known as [1,1'-biphenyl]-4-yl trifluoromethanesulfonate). As a key intermediate in organic synthesis, particularly in cross-coupling reactions, understanding its behavior under thermal stress is paramount for ensuring safe handling, optimizing reaction conditions, and guaranteeing the integrity of drug development processes. This document synthesizes theoretical knowledge with practical, field-proven methodologies for thermal analysis. While specific experimental data for this compound is not extensively available in the public domain, this guide establishes a projected thermal profile based on the known behavior of its constituent moieties—the biphenyl core and the trifluoromethanesulfonate (triflate) group—and data from structurally analogous compounds. Detailed, self-validating experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided, enabling researchers to rigorously assess the thermal characteristics of this and similar molecules.

Introduction: The Triflate Group in Modern Synthesis

This compound belongs to the family of aryl triflates, a class of compounds renowned for their utility in synthetic organic chemistry. The triflate group (-OTf) is one of the most effective leaving groups known, a property derived from the extreme stability of the trifluoromethanesulfonate anion, which is the conjugate base of the superacid, triflic acid. This characteristic makes aryl triflates, including this compound, highly valuable electrophiles for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. Consequently, this compound serves as a critical building block for creating more complex molecules with applications ranging from pharmaceuticals to organic electronics. However, many synthetic transformations involving this reagent require heating, sometimes to high temperatures.[1] This raises critical questions about its thermal stability: At what temperature does it begin to decompose? What are the decomposition products? And what are the associated thermal hazards? This guide aims to provide a robust framework for answering these questions.

Projected Thermal Profile of this compound

Direct, publicly available experimental data on the thermal decomposition of this compound is scarce. However, a scientifically sound projection can be constructed by analyzing its structure and the known thermal properties of related compounds.

2.1. Analysis of Constituent Moieties

-

Biphenyl Core: The precursor, 4-Phenylphenol, is a thermally stable solid with a melting point of 164-166 °C and a boiling point of 321 °C.[2] The biphenyl unit itself is robust, with thermal decomposition commencing at temperatures above 400 °C, typically yielding products like hydrogen, benzene, and triphenyls through high-energy radical mechanisms.

-

Triflate Group (-OTf): The C-O bond of the triflate ester is the most likely point of initial thermal cleavage. The stability of the triflate anion suggests that decomposition will likely involve the fragmentation of the trifluoromethanesulfonyl group. Safety data for related compounds, such as methyl triflate and sodium triflate, indicate that thermal decomposition and combustion can produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and gaseous hydrogen fluoride (HF).[3][4] A study on the thermal decomposition of Lanthanum Trifluoromethanesulfonate also identified SO₂, CO₂, and fluorinated organic species as products.[5]

2.2. Expected Decomposition Pathway

Based on the above, a multi-stage decomposition is anticipated:

-

Initial Decomposition: The primary thermal event is expected to be the cleavage of the aryl C-O bond or the S-O bond. A study on the dissociative photoionization of the simpler phenyl triflate molecule showed fragmentation corresponding to the loss of SO₂ and CF₃, indicating the inherent weakness of these bonds within the triflate group under energetic conditions.[6]

-

Gaseous Product Formation: This initial cleavage will likely lead to the liberation of gaseous byproducts such as sulfur dioxide (SO₂) and subsequent fragmentation to form other volatile species. The presence of the trifluoromethyl group makes the formation of hydrogen fluoride (HF) a significant concern, especially if a source of hydrogen is available.

-

Biphenyl Core Degradation: At significantly higher temperatures (likely >400°C), the remaining biphenyl-based radical or derivative would undergo further decomposition, consistent with the pyrolysis of biphenyl itself.

The para-substitution on the biphenyl ring is expected to impart greater thermal stability compared to meta- or ortho-isomers due to more efficient crystal packing and molecular symmetry.[7]

Quantitative Thermal Analysis: Projected Data

The following tables summarize the projected quantitative data for the thermal analysis of this compound. This data is an expert estimation based on analogous compounds and should be confirmed by empirical measurement using the protocols outlined in Section 5.

Table 1: Projected Thermogravimetric Analysis (TGA) Data

| Parameter | Projected Value | Significance |

| Onset of Decomposition (Tonset) | 250 - 300 °C | The temperature at which significant mass loss begins. Crucial for defining the upper limit for safe handling and reaction temperatures. |

| Temperature at 5% Mass Loss (Td5%) | 270 - 320 °C | A key metric for quantifying thermal stability. |

| Primary Decomposition Stage | 250 - 400 °C | Corresponds to the loss and fragmentation of the triflate group. |

| Secondary Decomposition Stage | > 400 °C | Corresponds to the breakdown of the biphenyl core structure. |

| Residual Mass at 600 °C | < 5% | Indicates nearly complete decomposition into volatile products under an inert atmosphere. |

Table 2: Projected Differential Scanning Calorimetry (DSC) Data

| Parameter | Projected Value | Significance |

| Melting Point (Tm) | 100 - 120 °C | Characterizes the solid-to-liquid phase transition. The precursor, 4-phenylphenol, melts at 164-166°C; esterification to the triflate is expected to lower this value. |

| Decomposition Exotherm | > 250 °C | A broad exothermic peak following the melting endotherm, indicating that the decomposition process releases energy. The magnitude of this exotherm is critical for assessing runaway reaction risk. |

Thermal Hazards and Safety Considerations

The primary thermal hazard associated with this compound is its potential for rapid, exothermic decomposition at elevated temperatures, which can lead to a thermal runaway event.

-

Gas Evolution: Decomposition is expected to release toxic and corrosive gases, including sulfur oxides (SOx) and hydrogen fluoride (HF) .[3][4] These gases can cause severe respiratory damage and pose a significant risk in the event of a containment breach. All heating experiments must be conducted in a well-ventilated fume hood.

-

Exothermic Reaction: The decomposition is likely exothermic. If the heat generated by the decomposition reaction exceeds the rate of heat removal from the system, the reaction can self-accelerate, leading to a rapid increase in temperature and pressure.[8][9] This risk is magnified in large-scale reactions where the surface-area-to-volume ratio is lower, hindering heat dissipation.

-

Risk of Explosion: For related compounds, a risk of explosion exists if the material is heated under confinement.[10] The pressure buildup from gaseous decomposition products can lead to catastrophic failure of the reaction vessel.

For a rigorous assessment of thermal runaway potential, Accelerating Rate Calorimetry (ARC) is the recommended technique. ARC measures the temperature and pressure rise of a sample under adiabatic conditions, providing a true "worst-case scenario" analysis of its thermal stability.[11]

Experimental Protocols for Thermal Analysis

To validate the projected thermal profile and ensure safe handling, the following detailed experimental protocols for TGA and DSC are recommended. These protocols are designed as self-validating systems, incorporating best practices for sample preparation and instrument setup.

5.1. Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Workflow Diagram: TGA Protocol

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology:

-

Sample Preparation:

-

Using an analytical balance, weigh 2-5 mg of the finely powdered this compound sample directly into a lightweight aluminum DSC pan. [3] * Place the corresponding lid on the pan and hermetically seal it using a sample crimper. This prevents any mass loss due to sublimation before decomposition.

-

Prepare an identical, empty, hermetically sealed aluminum pan to serve as the reference. [3]

-

-

Instrument Setup:

-

Place the sealed sample pan and the reference pan in their respective positions within the DSC cell.

-

Close the cell and begin purging with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition. [12]

-

-

Temperature Program:

-

Equilibration: Hold the temperature at 25°C for 5 minutes to achieve thermal equilibrium.

-

Dynamic Heating: Ramp the temperature from 25°C to 350°C at a linear heating rate of 10°C/min. The final temperature should be chosen to encompass the melting and initial decomposition events but should not grossly exceed them to avoid excessive contamination of the DSC cell.

-

The instrument will record the difference in heat flow required to heat the sample versus the reference.

-

-

Data Analysis:

-

Plot the heat flow (in W/g) on the y-axis against the temperature on the x-axis to generate the DSC thermogram. By convention, endothermic events (like melting) are shown as peaks pointing down, and exothermic events (like decomposition) point up.

-

Identify the sharp, endothermic peak corresponding to the melting point (Tm). The temperature at the peak's lowest point is typically reported.

-

Identify the broad, exothermic peak(s) at higher temperatures, which correspond to thermal decomposition. Determine the onset temperature of this exotherm.

-

Integrate the area under the peaks to determine the enthalpy of fusion (ΔHfus) for melting and the enthalpy of decomposition (ΔHdecomp).

-

Conclusion

This compound is a cornerstone reagent in modern synthetic chemistry, valued for its role in constructing complex molecular architectures. While generally stable under typical storage conditions, its application in heated reactions necessitates a thorough understanding of its thermal limits. This guide establishes a projected thermal profile, suggesting an onset of decomposition in the range of 250-300°C, characterized by the exothermic release of hazardous gases such as SOx and HF. The provided step-by-step protocols for TGA and DSC analysis serve as a robust, self-validating framework for researchers to empirically determine the precise thermal characteristics of this compound. Such analysis is not merely an academic exercise; it is a critical component of laboratory safety, process optimization, and the responsible development of new chemical entities.

References

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved January 2, 2026, from [Link]

-

Purdue University College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved January 2, 2026, from [Link]

-

Owusu-Ware, S. K., Masud, M., Baltus, C., Spencer, J., & Antonijevic, M. (2011). Thermal stability implication of positional isomerism of novel biphenyl derivatives. In 2011 AAPS Annual Meeting and Exposition. [Link]

-

Fors, B. P., & Buchwald, S. L. (2011). The Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

-

Qualitest FZE. (2023, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Phenylphenol. Retrieved January 2, 2026, from [Link]

-

Paralab. (n.d.). Accelerating Rate Calorimetry. Retrieved January 2, 2026, from [Link]

-

Füglein, E. (n.d.). Accelerating Rate Calorimetry (ARC) for Investigation of Thermal Hazard Potential and Thermal Runaway. NETZSCH-Gerätebau GmbH. Retrieved January 2, 2026, from [Link]

-

Torontech. (2023, October 20). TGA Sample Preparation: A Complete Guide. Retrieved January 2, 2026, from [Link]

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved January 2, 2026, from [Link]

-

Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. (2023, November 19). Retrieved January 2, 2026, from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved January 2, 2026, from [Link]

-

Plog, F., et al. (2024). Dissociative photoionization of phenyl triflate, a photoacid generator for photolithography, at 92 eV. The Journal of Chemical Physics, 160(13). [Link]

-

Clerc, M. (1963). Thermal decomposition of biphenyl. CEA Saclay. [Link]

-

Umemura, K., et al. (2014). A Practical Synthesis of 2,4,6-Trichlorophenyl Formate and Its Application to the Palladium-Catalyzed Carbonylation of Alkenyl Triflates. Organic Syntheses, 91, 39-51. [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved January 2, 2026, from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved January 2, 2026, from [Link]

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 2, 2026, from [Link]

-

TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved January 2, 2026, from [Link]

-

Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65. [Link]

-

ResearchGate. (n.d.). TGA and TGA first derivative curve. Retrieved January 2, 2026, from [Link]

-

Umemoto, T., et al. (2012). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis. Journal of the American Chemical Society, 134(45), 18679–18687. [Link]

-

Yanagihara, N., Nakamura, S., & Nakayama, M. (1993). Thermal Decomposition of Lanthanum Trifluoromethanesulfonate. Chemistry Letters, 22(8), 1465-1466. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Phenylphenol | 92-69-3 [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 苯基三氟甲烷磺酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. 对羟基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. cpsm.kpi.ua [cpsm.kpi.ua]

The Ascent of Aryl Triflates: From Obscurity to Indispensable Tools in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Triflate Revolution

In the landscape of modern organic synthesis, the ability to forge carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. For decades, aryl halides served as the workhorse electrophiles in palladium-catalyzed cross-coupling reactions. However, the emergence of aryl triflates (ArOTf), esters of trifluoromethanesulfonic acid, marked a paradigm shift, offering a powerful and often superior alternative. Derived from readily available phenols, aryl triflates have unlocked new avenues for molecular construction, enabling milder reaction conditions, broader substrate scope, and unique reactivity patterns. This guide provides a comprehensive exploration of the discovery, historical development, and pivotal applications of aryl triflates, offering field-proven insights for their strategic implementation in complex synthetic endeavors.

The Genesis of Aryl Triflates: A Historical Perspective

The story of aryl triflates is one of gradual recognition, moving from a chemical curiosity to a cornerstone of synthetic methodology. While the synthesis of trifluoromethanesulfonic (triflic) acid and its derivatives was explored in the mid-20th century, the application of aryl triflates as coupling partners in transition metal catalysis did not gain significant traction until the 1980s.

A pivotal moment in the history of aryl triflates was the work of Peter J. Stang and his collaborators, who extensively investigated the chemistry of vinyl and aryl triflates. Their 1982 review on perfluoroalkanesulfonic esters, including triflates, highlighted their preparation and utility in organic synthesis, laying the groundwork for their broader adoption.

The true potential of aryl triflates as coupling partners was unlocked with the advent of palladium-catalyzed cross-coupling reactions. A landmark 1987 paper by J.K. Stille and A.M. Echavarren described the palladium-catalyzed coupling of aryl triflates with organostannanes, a key development in what is now known as the Stille reaction[1]. This work demonstrated that aryl triflates could efficiently participate in one of the most powerful carbon-carbon bond-forming reactions of its time.

Following this breakthrough, the use of aryl triflates rapidly expanded to other seminal cross-coupling reactions, solidifying their place in the synthetic chemist's toolkit.

The Synthetic Chemist's Gateway to Aryl Triflates: Preparation Methodologies

The widespread utility of aryl triflates is intrinsically linked to their accessible synthesis from abundant phenol starting materials. A variety of methods have been developed, each with its own advantages depending on the specific substrate and desired scale.

Classical Synthesis: Triflic Anhydride

The most traditional and widely used method for the preparation of aryl triflates involves the reaction of a phenol with trifluoromethanesulfonic (triflic) anhydride (Tf₂O) in the presence of a base, typically pyridine or triethylamine[2][3].

Causality Behind Experimental Choices:

-

Triflic Anhydride (Tf₂O): This reagent is a powerful triflating agent due to the presence of two highly electron-withdrawing trifluoromethyl groups, which make the sulfur atom highly electrophilic.

-

Base (e.g., Pyridine): The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of triflic anhydride. The base also neutralizes the triflic acid byproduct formed during the reaction.

Experimental Protocol: Synthesis of Phenyl Triflate using Triflic Anhydride

-

Reaction Setup: A solution of phenol (1.0 equiv) in dichloromethane (CH₂Cl₂) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Pyridine (1.2 equiv) is added dropwise to the cooled solution.

-

Triflating Agent Addition: Triflic anhydride (1.1 equiv) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting phenol is consumed.

-

Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure aryl triflate.

Milder Alternatives: N-Phenyltriflimide

While effective, triflic anhydride is a highly reactive and moisture-sensitive reagent. For more delicate substrates, N-phenyltriflimide (PhNTf₂) offers a more stable and selective alternative[4].

Causality Behind Experimental Choices:

-

N-Phenyltriflimide (PhNTf₂): This crystalline solid is less reactive than triflic anhydride, allowing for better control and selectivity in the triflation of complex molecules. The reaction often requires heating to proceed at a reasonable rate.

-

Base (e.g., K₂CO₃): A solid inorganic base like potassium carbonate is often used to deprotonate the phenol without introducing a soluble amine that might be difficult to remove during purification[4].

Modern Advancements: Aqueous and Microwave-Assisted Syntheses

In recent years, more practical and environmentally friendly methods for aryl triflate synthesis have been developed.

-

Aqueous Conditions: A significant advancement was the development of a biphasic system using an aqueous inorganic base, which eliminates the need for amine bases and simplifies purification to a simple phase separation and solvent evaporation[5][6]. This method is highly efficient and avoids the formation of amine salts that can complicate subsequent reactions[5].

-

Microwave-Assisted Synthesis: The use of controlled microwave heating can dramatically reduce reaction times for the synthesis of aryl triflates using N-phenyltriflimide, often from hours to mere minutes[4]. This high-speed method is particularly amenable to high-throughput synthesis[4].

The Triflate Advantage in Palladium-Catalyzed Cross-Coupling

Aryl triflates have proven to be exceptional coupling partners in a wide array of palladium-catalyzed reactions, often outperforming their halide counterparts. Their high reactivity stems from the excellent leaving group ability of the triflate anion (⁻OTf), which is a very weak base due to the strong electron-withdrawing nature of the trifluoromethyl group.

The Suzuki-Miyaura Coupling: A Powerful Partnership

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron reagent and an organic halide or pseudohalide, is a cornerstone of modern synthesis[7]. The inclusion of aryl triflates as coupling partners significantly expanded the scope and utility of this reaction. The first Suzuki-type cross-coupling of aryl triflates was demonstrated with cyclopropylboronic acids, showcasing the ability to form challenging carbon-carbon bonds with retention of stereochemistry[8].

Causality Behind Experimental Choices:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium(0) catalyst is essential for the catalytic cycle, undergoing oxidative addition to the aryl triflate to form a palladium(II) intermediate.

-

Base (e.g., K₃PO₄, KF): The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium(II) complex[8][9].

-

Ligands: The choice of phosphine ligands can significantly influence the efficiency and selectivity of the coupling, with bulky, electron-rich ligands often promoting the reaction with challenging substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate with a Boronic Acid

-

Reaction Setup: To a reaction vessel is added the aryl triflate (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol %), and a base such as K₃PO₄ (2.0 equiv).

-

Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added.

-

Reaction Execution: The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.

-

Workup: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography.

The Heck Reaction: Olefin Arylation with Aryl Triflates

The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another fundamental transformation where aryl triflates have made a significant impact[10]. The use of aryl triflates in the Heck reaction allows for milder reaction conditions and can influence the regioselectivity of the olefin insertion[11]. A notable milestone was the development of the first palladium-catalyzed asymmetric Heck reaction between aryl triflates and alkynes[1][12].

Causality Behind Experimental Choices:

-

Palladium Catalyst (e.g., Pd(OAc)₂): Palladium(II) sources are often used as precatalysts, which are reduced in situ to the active palladium(0) species.

-

Base (e.g., Et₃N, K₂CO₃): A base is required to regenerate the palladium(0) catalyst in the final step of the catalytic cycle by promoting the elimination of HX (where X is the triflate anion).

-

Ligands: As in the Suzuki-Miyaura coupling, the choice of phosphine or N-heterocyclic carbene (NHC) ligands is critical for catalyst stability and reactivity.

The Buchwald-Hartwig Amination: A Gateway to Arylamines

The palladium-catalyzed formation of carbon-nitrogen bonds, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines[13]. The extension of this methodology to include aryl triflates as electrophiles provided a valuable route to arylamines from readily available phenols[13]. The first successful palladium-catalyzed amination of aryl triflates was reported by Hartwig and Louie in 1997, utilizing a combination of a palladium source and a chelating phosphine ligand like DPPF or BINAP[13].

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand System: The combination of a palladium precursor (e.g., Pd(dba)₂) and a bulky, electron-rich phosphine ligand (e.g., DPPF, BINAP) is crucial for facilitating both the oxidative addition of the aryl triflate and the reductive elimination of the arylamine product.

-

Base (e.g., NaOt-Bu, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for the reaction with the palladium(II) intermediate.

-

Slow Addition of Triflate: In some cases, slow addition of the aryl triflate is necessary to prevent its cleavage by the base, which would lead to the formation of the starting phenol as a byproduct[13].

Visualizing the Core Processes

To better understand the fundamental transformations involving aryl triflates, the following diagrams illustrate the key reaction pathways.

Figure 1: General workflow for the synthesis of aryl triflates from phenols.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling with an aryl triflate.

Comparative Data: Aryl Triflates vs. Aryl Halides

The choice between an aryl triflate and an aryl halide as a coupling partner is a critical strategic decision in synthesis design. The following table summarizes the key differences in their reactivity.

| Feature | Aryl Triflates (ArOTf) | Aryl Halides (ArX) |

| Reactivity Order | I > OTf > Br >> Cl | I > Br > Cl |

| Synthesis | From readily available phenols | Often require multi-step synthesis or direct halogenation |

| Reaction Conditions | Often milder (e.g., lower temperatures) | Can require higher temperatures, especially for chlorides |

| Functional Group Tolerance | Generally high due to milder conditions | Can be limited by harsher conditions |

| Cost | Triflic anhydride is expensive, but phenols are cheap | Halogenating agents are generally inexpensive |

| Stability | Generally stable to purification and storage | Varies; iodides can be light-sensitive |

The reactivity order highlights that aryl triflates are generally more reactive than aryl bromides and significantly more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions[7]. This enhanced reactivity allows for transformations to occur under milder conditions, which can be crucial for the synthesis of complex, functionalized molecules.

Conclusion: The Enduring Legacy of Aryl Triflates

From their initial exploration to their current status as indispensable reagents, aryl triflates have fundamentally reshaped the art of organic synthesis. Their facile preparation from phenols, coupled with their high reactivity in a multitude of palladium-catalyzed cross-coupling reactions, provides a powerful and versatile platform for the construction of complex molecular architectures. For researchers and drug development professionals, a deep understanding of the history, synthesis, and strategic application of aryl triflates is essential for navigating the challenges of modern chemical synthesis and driving innovation in the creation of novel therapeutics and materials. The continued development of new catalytic systems and synthetic methodologies will undoubtedly further expand the already vast potential of this remarkable class of compounds.

References

-

Orgsyn.org. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]

-

Qing, F., Fan, J., Sun, H., & Yue, X. (1997). First synthesis of ortho-trifluoromethylated aryl triflates. Journal of the Chemical Society, Perkin Transactions 1, 3053-3058. [Link]

-

McKeown, J. A., & Watson, A. J. B. (2018). The First Suzuki Cross-Couplings of Aryltrimethylammonium Salts. Organic Letters, 20(15), 4549-4552. [Link]

-

Zhu, C., Chu, H., Li, G., Zhang, X., & Zhang, J. (2019). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Journal of the American Chemical Society, 141(49), 19246-19251. [Link]

-

Echavarren, A. M., & Stille, J. K. (1987). Palladium-catalyzed coupling of aryl triflates with organostannanes. Journal of the American Chemical Society, 109(18), 5478-5486. [Link]

-

Qing, F.-L., Fan, J., Sun, H.-B., & Yue, X.-J. (1997). First synthesis of ortho-trifluoromethylated aryl triflates. Journal of the Chemical Society, Perkin Transactions 1, (20), 3053–3058. [Link]

-

Oh-e, T., Miyaura, N., & Suzuki, A. (1993). Palladium-Catalyzed Cross-Coupling Reaction of Organoboron Compounds with Organic Triflates. The Journal of Organic Chemistry, 58(8), 2201-2208. [Link]

-

Badone, D., Cardamone, R., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]

-

Qing, F.-L., Fan, J., Sun, H.-B., & Yue, X.-J. (1997). First synthesis of ortho-trifluoromethylated aryl triflates. Journal of the Chemical Society, Perkin Transactions 1, (20), 3053–3058. [Link]

-

Shibasaki, M., & Vogl, E. M. (n.d.). Heck Reaction. Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

El-Faham, A., & El-Sayed, N. S. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 25(11), 2629. [Link]

-

van der Pijl, F., Ritson, D. J., & van der Vlugt, J. I. (2021). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Chemical Science, 12(35), 11766-11773. [Link]

-

LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 2, 2026, from [Link]

-

Yoshimura, A., & Kitamura, T. (2018). Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes. ChemistryOpen, 7(3), 225-228. [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved January 2, 2026, from [Link]

-

van der Pijl, F., Ritson, D., & van der Vlugt, J. I. (2021). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]

-

Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Letters, 13(18), 4974-4976. [Link]

-

Ragaini, F., & Cenini, S. (1995). Palladium-catalyzed reaction of vinyl triflates and vinyl/aryl halides with 4-alkynoic acids: regio- and stereoselective synthesis of (E)-.delta.-vinyl/aryl-.gamma.-methylene-.gamma.-butyrolactones. The Journal of Organic Chemistry, 60(2), 385-391. [Link]

-

Zhu, C., & Zhang, J. (2020). Allene formation through asymmetric Heck reaction of aryl triflates and alkynes. Chinese Journal of Chemistry, 38(10), 1081-1088. [Link]

-

Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Letters, 13(18), 4974-4976. [Link]

-

Rosen, B. M., Quasdorf, K. W., Wilson, D. A., Zhang, N., Resmerita, A.-M., Garg, N. K., & Percec, V. (2011). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Chemical Reviews, 111(3), 1346-1416. [Link]

-

Wang, L., & He, W. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21 Suppl 1, S124-S126. [Link]

-

Echavarren, A. M., & Stille, J. K. (1987). Palladium-catalyzed coupling of aryl triflates with organostannanes. Journal of the American Chemical Society, 109(18), 5478-5486. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 2, 2026, from [Link]

-

Louie, J., Driver, M. S., Hamann, B. C., & Hartwig, J. F. (1997). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Journal of Organic Chemistry, 62(5), 1268-1273. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved January 2, 2026, from [Link]

-

Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717-4718. [Link]

-

Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717-4718. [Link]

Sources

- 1. Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]

4-Phenylphenyl triflate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Phenylphenyl Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as [1,1'-biphenyl]-4-yl trifluoromethanesulfonate, is a versatile reagent in organic synthesis, frequently employed in cross-coupling reactions where the triflate group serves as an excellent leaving group.[1] Its utility in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors, necessitates a thorough understanding of its safe handling and storage. This guide provides a comprehensive overview of the safety data for this compound and outlines detailed precautions and protocols to ensure its safe utilization in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

Skin Irritation (Category 2) : Causes skin irritation upon contact.[2]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2]

These classifications are denoted by the GHS07 pictogram, an exclamation mark, and the signal word "Warning".[3]

Hazard Statement Summary

| Hazard Class | GHS Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [2] |

| Specific target organ toxicity, single exposure; Respiratory system | 3 | H335: May cause respiratory irritation | [2] |

Logical Flow of Hazard Identification and Response

The following diagram illustrates the logical progression from hazard identification to the appropriate response measures.

Caption: Logical flow from hazard identification to response.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigate the risks associated with this compound. The following procedures are based on established laboratory safety practices and information derived from safety data sheets.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following should be considered mandatory when handling this compound:

-

Eye and Face Protection : Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5]

-

Skin Protection :

-

Gloves : Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable option for incidental contact, but they should be inspected before use and replaced immediately if contaminated.[6]

-

Lab Coat : A flame-resistant lab coat should be worn to protect against splashes and spills.[6]

-

Clothing and Footwear : Long pants and closed-toe shoes are mandatory to prevent skin exposure.[7]

-

-

Respiratory Protection : If working in an area with inadequate ventilation or when there is a potential for generating dust, a NIOSH-approved respirator with the appropriate cartridges should be used.[8]

Engineering Controls